Cas no 28294-47-5 (Acetyl Acetosyringone)

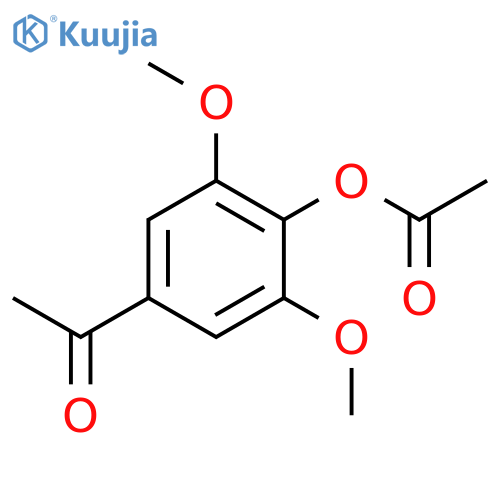

Acetyl Acetosyringone structure

商品名:Acetyl Acetosyringone

Acetyl Acetosyringone 化学的及び物理的性質

名前と識別子

-

- 4-Acetyl-2,6-dimethoxyphenyl acetate

- (4-acetyl-2,6-dimethoxyphenyl) acetate

- Ethanone,1-[4-(acetyloxy)-3,5-dimethoxyphenyl]-

- 1-(4-Acetoxy-3,5-dimethoxy-phenyl)-aethanon

- 1-(4-acetoxy-3,5-dimethoxy-phenyl)-ethanone

- 4-acetoxy-3,5-dimethoxy acetophenone

- 4'-O-Acetylacetosyringone

- Acetosyringone acetate

- EINECS 248-942-3

- bmse010105

- 28294-47-5

- AKOS016846189

- UNII-8BK92QRM9Q

- Ethanone, 1-(4-(acetyloxy)-3,5-dimethoxyphenyl)-

- 2478-38-8,Ac

- CHEBI:86575

- DTXSID30182545

- NS00028452

- SureCN1928259

- FT-0735901

- 4-Acetoxy-3,5-dimethoxyacetophenone

- 4'-ACETOXY-3',5'-DIMETHOXYACETOPHENONE

- SCHEMBL1928259

- ACETYL ACETOSYRINGONE

- (4-acetyl-2, 6-dimethoxyphenyl) acetate

- (4-acetyl-2,6-dimethoxy-phenyl) acetate

- AC1MI15J

- Q27159257

- 8BK92QRM9Q

- Acetyl Acetosyringone

-

- インチ: InChI=1S/C12H14O5/c1-7(13)9-5-10(15-3)12(17-8(2)14)11(6-9)16-4/h5-6H,1-4H3

- InChIKey: SUFHOFZQYXKUCA-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=CC(=C(C(=C1)OC)OC(=O)C)OC

計算された属性

- せいみつぶんしりょう: 238.08400

- どういたいしつりょう: 238.084124

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.8

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- 密度みつど: 1.153

- ふってん: 306°Cat760mmHg

- フラッシュポイント: 142.2°C

- 屈折率: 1.502

- PSA: 61.83000

- LogP: 1.83170

Acetyl Acetosyringone セキュリティ情報

Acetyl Acetosyringone 税関データ

- 税関コード:2915390090

- 税関データ:

中国税関コード:

2915390090概要:

2915390090.その他の酢酸エステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2915390090。酢酸のエステル。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:5.5%. General tariff:30.0%

Acetyl Acetosyringone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019110127-5g |

4-Acetyl-2,6-dimethoxyphenyl acetate |

28294-47-5 | 95% | 5g |

$355.52 | 2023-09-02 | |

| TRC | A171188-2.5g |

Acetyl Acetosyringone |

28294-47-5 | 2.5g |

$ 185.00 | 2022-06-08 | ||

| Crysdot LLC | CD12088680-5g |

4-Acetyl-2,6-dimethoxyphenyl acetate |

28294-47-5 | 95+% | 5g |

$432 | 2024-07-24 | |

| TRC | A171188-500mg |

Acetyl Acetosyringone |

28294-47-5 | 500mg |

$ 65.00 | 2022-06-08 | ||

| TRC | A171188-250mg |

Acetyl Acetosyringone |

28294-47-5 | 250mg |

$ 50.00 | 2022-06-08 |

Acetyl Acetosyringone 関連文献

-

1. CCCLXXIX.—Experiments on the synthesis of anthocyanins. Part XIII. 5-β-Grlucosidyl- and 5-lactosidyl-hirsutidin chloridesLeopold Ferdinand Levy,Robert Robinson J. Chem. Soc. 1931 2738

-

2. 354. Experiments on the synthesis of anthocyanins. Part XXVI. Reso-callistephin and reso-oenin chlorideK. E. Grove,L. F. Levy,P. V. Nair,Robert Robinson J. Chem. Soc. 1934 1614

-

3. 327. Experiments on the synthesis of anthocyanins. Part XVI. A synthesis of malvin chlorideRobert Robinson,A. R. Todd J. Chem. Soc. 1932 2299

-

4. 326. Experiments on the synthesis of anthocyanins. Part XV. A synthesis of hirsutin chlorideRobert Robinson,A. R. Todd J. Chem. Soc. 1932 2293

-

5. 174. Experiments on the synthesis of anthocyanins. Part XX. Synthesis of malvidin 3-galactoside and its probable occurrence as a natural anthocyaninJanet C. Bell,Robert Robinson J. Chem. Soc. 1934 813

28294-47-5 (Acetyl Acetosyringone) 関連製品

- 2454-35-5(3'-Acetoxyacetophenone)

- 890100-42-2([3-(3,4-dimethoxybenzoyl)phenyl] acetate)

- 35086-59-0(3’,5’-Diacetyloxyacetophenone)

- 54771-60-7(4-Acetyl-2-methoxyphenyl acetate)

- 890100-25-1(4-Acetoxy-3',4'-dimethoxybenzophenone)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量